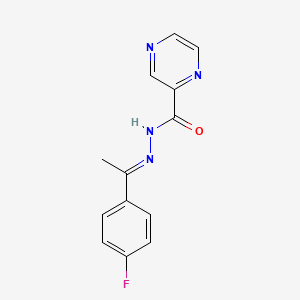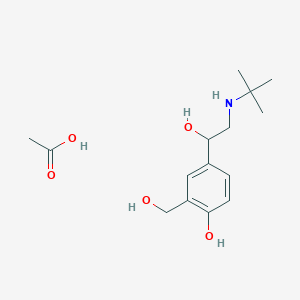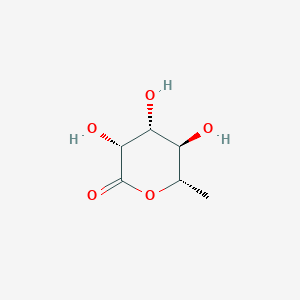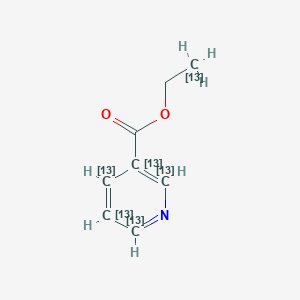(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12056701.png)
Dichloro[1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene](benzylidene)(tricyclohexylphosphine)ruthenium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) is a ruthenium-based compound widely recognized for its role as a catalyst in olefin metathesis reactions. This compound is known for its high stability and efficiency, making it a valuable tool in organic synthesis and industrial applications.
準備方法
The synthesis of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) typically involves the reaction of ruthenium trichloride with 1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene and tricyclohexylphosphine in the presence of benzylidene. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The resulting product is purified through recrystallization or chromatography to obtain the desired compound with high purity .
化学反応の分析
Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) primarily undergoes metathesis reactions, including ring-closing metathesis, cross metathesis, and ring-opening metathesis polymerization. These reactions are typically carried out in the presence of olefins under mild conditions. The compound acts as a catalyst, facilitating the exchange of alkylidene groups between olefins, leading to the formation of new carbon-carbon double bonds .
科学的研究の応用
This compound has a wide range of applications in scientific research, particularly in the fields of organic chemistry and materials science. It is used as a catalyst in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and polymers. In biology, it has been explored for its potential in drug development and as a tool for studying biological processes. In industry, it is used in the production of high-performance materials and specialty chemicals .
作用機序
The mechanism of action of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) involves the coordination of the ruthenium center with the olefin substrate. This coordination activates the olefin, allowing for the exchange of alkylidene groups and the formation of new carbon-carbon double bonds. The tricyclohexylphosphine and imidazolidinylidene ligands stabilize the ruthenium center, enhancing its catalytic activity and selectivity .
類似化合物との比較
Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) is often compared with other ruthenium-based metathesis catalysts, such as Grubbs catalysts. Similar compounds include Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(5-pentafluorobenzoylamino)benzylidene]ruthenium(II) and Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II). These compounds share similar structures and catalytic properties but differ in their ligand environments, which can influence their stability, reactivity, and selectivity in various metathesis reactions .
特性
分子式 |
C52H78Cl2N2PRu- |
|---|---|
分子量 |
934.1 g/mol |
IUPAC名 |
benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane |
InChI |
InChI=1S/C27H39N2.C18H33P.C7H6.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h9-14,17-21H,15-16H2,1-8H3;16-18H,1-15H2;1-6H;2*1H;/q-1;;;;;+2/p-2 |
InChIキー |
RCQMLRXRUJVHKC-UHFFFAOYSA-L |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN([CH-]2)C3=C(C=CC=C3C(C)C)C(C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B12056625.png)
![1,3-dimethyl-8-[(3-oxobutan-2-yl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12056634.png)
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B12056642.png)
![[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12056650.png)




![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12056679.png)



